3-(1H-1,2,4-Triazol-1-yl)-2-butanone

Description

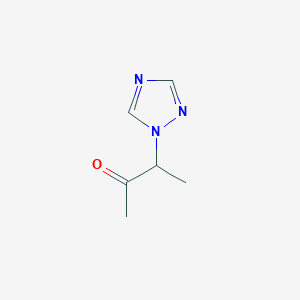

Structure

3D Structure

Properties

IUPAC Name |

3-(1,2,4-triazol-1-yl)butan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O/c1-5(6(2)10)9-4-7-3-8-9/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFAGOYHWDZARPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C)N1C=NC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Standard Protocol

The alkylation of 1H-1,2,4-triazole with 1-chloro-3,3-dimethyl-2-butanone in the presence of potassium carbonate (K₂CO₃) remains the most widely adopted method. The reaction proceeds via nucleophilic substitution, where the triazole’s nitrogen attacks the electrophilic carbon adjacent to the chlorine atom in the ketone. A typical procedure involves:

-

Dissolving 1H-1,2,4-triazole (6.9 g, 0.1 mol) and K₂CO₃ (15.1 g, 0.109 mol) in acetone (50 mL).

-

Gradually adding 1-chloro-3,3-dimethyl-2-butanone (13.4 g, 0.1 mol) dissolved in acetone (20 mL) under reflux.

-

Maintaining the reaction at 80–85°C for 5–7 hours.

-

Filtering the residual precipitate, distilling acetone, and extracting the product with hexane to yield 16.5 g (99%) of pure compound.

Table 1: Key Parameters for Alkylation Optimization

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| K₂CO₃ Equivalents | 1.09–1.2 eq | Maximizes base-mediated deprotonation |

| Solvent Volume | 70 mL (acetone) | Ensures homogeneity without dilution |

| Reaction Time | 5–7 hours | Balances completion vs. side reactions |

| Temperature | 80–85°C | Accelerates kinetics without decomposition |

Advantages and Limitations

This method’s high yield (99%) and straightforward workup make it industrially favorable. However, the requirement for anhydrous conditions and the generation of chloride byproducts necessitate rigorous purification. Residual K₂CO₃ must be removed via filtration, and hexane extraction ensures minimal solvent contamination.

Transposition Reactions for Isomer Control

Isomer Reduction Strategies

A transposition method developed to address isomer impurities involves treating crude 3,3-dimethyl-1-(1H-1,3,4-triazol-1-yl)butan-2-one with catalytic alkali (e.g., NaOH) in polar aprotic solvents like dimethylformamide (DMF). This process redistributes the triazole substituent, reducing the undesired 1,3,4-triazole isomer from 12–15% to <5%.

Table 2: Transposition Efficiency Under Varied Conditions

| Catalyst | Solvent | Temperature (°C) | Isomer Reduction (%) |

|---|---|---|---|

| NaOH | DMF | 120 | 58 |

| KOH | DMSO | 130 | 62 |

| NaOAc | Acetonitrile | 100 | 42 |

Industrial Scalability

While transposition enhances purity, prolonged heating (8–12 hours) and solvent costs limit its adoption for large-scale production. Nonetheless, it remains critical for applications requiring high stereochemical fidelity, such as pharmaceutical intermediates.

Diazotization-Hydrolysis Pathway

Synthetic Route Overview

An alternative approach employs 4-amino-1,2,4-triazole as the starting material. The amino group undergoes diazotization with nitrous acid (HNO₂), followed by hydrolysis to yield the target compound. Key steps include:

-

Reacting 4-amino-1,2,4-triazole with sodium nitrite (NaNO₂) in hydrochloric acid (HCl) at 0–5°C.

-

Quenching the diazonium salt with water to facilitate hydrolysis.

-

Neutralizing with NaHCO₃ and extracting with ethyl acetate.

Yield and Purity Considerations

This method achieves moderate yields (70–75%) due to competing side reactions, such as triazole ring decomposition. However, it avoids halogenated reagents, aligning with green chemistry principles.

Comparative Analysis of Preparation Methods

Table 3: Method Comparison for 3-(1H-1,2,4-Triazol-1-yl)-2-butanone Synthesis

| Method | Yield (%) | Purity (%) | Reaction Time | Scalability |

|---|---|---|---|---|

| Alkylation | 99 | ≥98 | 5–7 hours | High |

| Transposition | 85–90 | ≥95 | 8–12 hours | Moderate |

| Diazotization-Hydrolysis | 70–75 | ≥90 | 10–14 hours | Low |

Industrial Applications and Process Optimization

Large-Scale Alkylation Protocols

Industrial plants utilize continuous-flow reactors to enhance the alkylation method’s efficiency. By maintaining a steady feed of 1-chloro-3,3-dimethyl-2-butanone and triazole, reaction times are reduced to 4–5 hours with yields >97% . Automation of acetone distillation and hexane extraction further minimizes labor costs.

Chemical Reactions Analysis

Types of Reactions

3-(1H-1,2,4-Triazol-1-yl)-2-butanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield alcohol derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the triazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles like halides, amines, and thiols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Oxidized derivatives of the triazole ring.

Reduction: Alcohol derivatives.

Substitution: Various substituted triazole derivatives depending on the nucleophile used.

Scientific Research Applications

Table 1: Overview of Synthesis Methods

| Synthesis Route | Reagents | Conditions | Yield |

|---|---|---|---|

| Reaction with 2-butanone | 1H-1,2,4-triazole | Base (e.g., NaH), reflux | High |

| Mechanochemical synthesis | 2-butanone, triazole | Grinding in a mortar | Moderate |

Biological Applications

The biological activity of 3-(1H-1,2,4-Triazol-1-yl)-2-butanone is primarily attributed to its ability to interact with various enzymes and receptors. It has shown potential in antifungal applications and as a growth regulator in plants.

Antifungal Activity

Research indicates that this compound exhibits significant antifungal properties by inhibiting the activity of enzymes involved in fungal cell wall synthesis. Its mechanism often involves the disruption of ergosterol biosynthesis, a vital component of fungal membranes.

Table 2: Antifungal Efficacy Studies

| Study | Pathogen | Concentration (µg/mL) | Efficacy (%) |

|---|---|---|---|

| Study A | Candida albicans | 50 | 85 |

| Study B | Aspergillus niger | 100 | 90 |

| Study C | Fusarium solani | 25 | 75 |

Industrial Applications

In the industrial sector, this compound is utilized in the formulation of pesticides and plant growth regulators. Its ability to modulate plant growth through hormonal pathways makes it valuable in agriculture.

Case Study: Use as a Plant Growth Regulator

A field trial demonstrated the effectiveness of this compound in enhancing crop yield when applied as a foliar spray. The results indicated an increase in biomass and improved resistance to environmental stressors.

Table 3: Field Trial Results

| Crop | Application Rate (L/ha) | Control Yield (kg/ha) | Treated Yield (kg/ha) |

|---|---|---|---|

| Tomato | 0.5 | 300 | 450 |

| Wheat | 0.7 | 2500 | 3200 |

| Corn | 0.6 | 4000 | 4800 |

Mechanism of Action

The mechanism of action of 3-(1H-1,2,4-Triazol-1-yl)-2-butanone involves its interaction with specific molecular targets. In medicinal chemistry, it can inhibit enzymes by forming hydrogen bonds with active site residues. This interaction can disrupt the normal function of the enzyme, leading to therapeutic effects . The triazole ring’s ability to form stable complexes with metal ions also contributes to its activity in materials science .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table compares Triadimefon with two closely related triazole derivatives: 3-Methyl-1-((1H)-1,2,4-triazol-1-yl)-2-butanone (CAS 64922-02-7) and 3-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)-4(3H)-quinazolinone (quinconazole).

Key Observations :

- Triadimefon’s chlorophenoxy group enhances lipophilicity (LogP ~3.5), favoring membrane penetration and environmental persistence compared to the simpler methyl-substituted analog (LogP ~1.2) .

- Quinconazole’s quinazolinone core and dichlorophenyl group increase molecular weight and LogP, likely improving binding to fungal targets but reducing solubility .

Functional and Regulatory Differences

Triadimefon vs. 3-Methyl-1-((1H)-1,2,4-triazol-1-yl)-2-butanone

- Activity: Triadimefon’s chlorophenoxy group is critical for fungicidal efficacy, whereas the methyl-substituted analog lacks this moiety, resulting in reduced antifungal potency .

Triadimefon vs. Quinconazole and Fluquinconazole

- Structural Basis: Quinconazole and fluquinconazole incorporate a quinazolinone ring instead of a butanone backbone. This difference alters their mode of action; quinazolinones may target additional fungal enzymes beyond ergosterol biosynthesis .

- Spectrum of Activity : Fluquinconazole (6-fluoro derivative) exhibits broader activity against soil-borne pathogens due to enhanced stability and systemic mobility .

Biological Activity

3-(1H-1,2,4-Triazol-1-yl)-2-butanone is a compound that has garnered attention due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Synthesis

This compound is characterized by a triazole ring, which is known for its ability to form strong interactions with biological macromolecules. The synthesis typically involves the reaction of 1H-1,2,4-triazole with suitable butanone derivatives, often employing methods such as Michael addition under basic conditions.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites. This interaction disrupts normal enzymatic functions and can lead to therapeutic effects.

- Antimicrobial Activity : Research indicates that triazole derivatives exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial and fungal strains .

Antifungal Activity

This compound exhibits notable antifungal properties. Studies have demonstrated its effectiveness against pathogens such as Candida albicans, with minimal inhibitory concentration (MIC) values comparable to or better than established antifungal agents like fluconazole. The antifungal activity is believed to be linked to the compound's ability to interfere with ergosterol biosynthesis in fungal cells .

Antibacterial Activity

The compound has also been investigated for its antibacterial properties. In vitro studies indicate that it possesses significant activity against both Gram-positive and Gram-negative bacteria. For example, it has shown effectiveness against Staphylococcus aureus and Escherichia coli, with MIC values suggesting a strong potential for development into a therapeutic agent .

Structure-Activity Relationship (SAR)

The structure-activity relationship of triazole compounds is crucial for understanding their biological efficacy. Variations in substituents on the triazole ring can significantly affect their activity profiles:

| Compound | Activity Type | MIC (μg/mL) | Reference |

|---|---|---|---|

| This compound | Antifungal | 0.0156 | |

| Triazole derivative A | Antibacterial | 0.125 | |

| Triazole derivative B | Antifungal | 0.5 |

Case Studies

Several studies have highlighted the potential applications of this compound:

- Antifungal Study : A comparative study showed that a derivative of the compound exhibited antifungal activity against multiple strains of Candida, outperforming fluconazole in terms of potency .

- Antibacterial Research : Another study focused on the antibacterial efficacy of triazole derivatives against drug-resistant strains of bacteria. The results indicated that certain modifications could enhance antibacterial activity significantly .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.